molecular formula C14H15NO3 B11869135 Ethyl 4-ethoxyquinoline-3-carboxylate CAS No. 13720-96-2

Ethyl 4-ethoxyquinoline-3-carboxylate

Katalognummer: B11869135
CAS-Nummer: 13720-96-2
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: HXIUQCPRCKSUGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-ethoxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry this compound is known for its unique structure, which includes an ethoxy group at the 4-position and a carboxylate group at the 3-position of the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethoxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates. This reaction is catalyzed by Rhodium (II) carbenes, which are derived from the decomposition of diazo compounds. The reaction proceeds with high selectivity, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-ethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.

    Substitution: The ethoxy group at the 4-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acids, quinoline-3-alcohols, and substituted quinolines .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-ethoxyquinoline-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 4-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-ethoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Eigenschaften

CAS-Nummer

13720-96-2

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

ethyl 4-ethoxyquinoline-3-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-17-13-10-7-5-6-8-12(10)15-9-11(13)14(16)18-4-2/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

HXIUQCPRCKSUGB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=NC2=CC=CC=C21)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.